(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one
Description
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one is a β-lactam derivative featuring a four-membered azetidinone ring. Key structural attributes include:
- Azetidinone core: A strained four-membered ring with a ketone group at position 2.
- Chiral centers: The (2S) configuration at the methyl-substituted carbon and the diphenylmethyl group at position 1.
- Substituents: The diphenylmethyl group enhances steric bulk and lipophilicity, while the methyl group at position 2 influences stereochemical properties.
For example, describes a low-yield (2%) Friedel-Crafts-based synthesis of a pyrrolidine derivative using L-proline, benzophenone, and n-butyl isocyanide . Such methods may be adaptable for azetidinone synthesis but require optimization.
Applications: β-lactams are historically significant in antibiotics, but derivatives like this compound may have broader applications in asymmetric catalysis or as intermediates in pharmaceuticals.
Properties
IUPAC Name |
(2S)-1-benzhydryl-2-methylazetidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWWUKVQOATGAN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Enantiopure Precursors
The stereospecific synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one leverages enantiopure starting materials to ensure configurational fidelity. A prominent route begins with (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol (37 ), which undergoes methanesulfonylation to form the mesylate intermediate (38 ). Subsequent nucleophilic displacement with methyl 2-(methylsulfonyl)acetate in dimethylformamide (DMF) at 80°C yields the stereoretentive acetoxy derivative (39 ) in 80% yield .
Key Reaction Conditions:
-
Temperature: 80°C
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Catalyst: Sodium hydride (NaH)
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Solvent: DMF
-
Yield: 80%
Decarbonylation of 39 using lithium chloride in dimethylacetamide (DMA) at 150°C produces the methylsulfonylmethyl azetidine (41 ), which is further functionalized to the target compound via acid-catalyzed ketonization .
Catalytic Asymmetric Cyclization
Gold-catalyzed oxidative cyclization represents a breakthrough in azetidin-3-one synthesis. Chiral sulfonamides derived from tert-butanesulfinamide undergo cyclization in dichloroethane (DCE) with BrettPhosAuNTf₂ as the catalyst. This method achieves enantiomeric excess (e.e.) >98% and accommodates diverse substituents on the azetidine ring .
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 4 mol% BrettPhosAuNTf₂ |
| Solvent | DCE |
| Reaction Time | 2–4 hours |
| Temperature | Room temperature |
| Yield | 70–85% |
Industrial-Scale Synthesis via Sequential Alkylation
A patented four-step process scales the synthesis to kilogram quantities (Fig. 1) :
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Condensation: 3-Nitrobenzaldehyde reacts with isopropyl acetoacetate in isopropanol catalyzed by piperidine and acetic acid (45°C, 6 hours).
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Ring Formation: Benzhydrylamine and epichlorohydrin undergo nucleophilic substitution in methanol (68°C, 72 hours) to form 1-diphenylmethyl-3-hydroxyazetidine.
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Esterification: Cyanoacetic acid couples with the hydroxyazetidine using N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 10–15°C.
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Cyclization: The intermediate reacts with hydrogen chloride in dichloromethane, followed by amidation with sodium methoxide in isopropanol.
Purification: Crude product is crystallized from ethyl acetate/hexane (1:1 v/v), achieving 96% yield and 99.6% purity .
Hydride-Induced Cyclization of β-Bromo-α,α-Dimethoxyketimines
This method avoids diazo intermediates, enhancing safety. β-Bromo-α,α-dimethoxyketimines undergo hydride reduction with sodium borohydride (NaBH₄) in ethanol, inducing cyclization to 3,3-dimethoxyazetidines. Acid hydrolysis (HCl, H₂O/THF) then yields the target azetidinone .
Performance Metrics:
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Cyclization Efficiency: 89%
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Overall Yield: 68%
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Stereochemical Integrity: >99% e.e.
Resolution of Racemic Mixtures via Chiral Chromatography
While less common, preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves racemic 1-diphenylmethyl-2-methylazetidin-3-one into enantiomerically pure (2S)-isomer. This method suits small-scale applications but incurs higher costs .
Comparative Analysis of Methodologies
| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool Synthesis | 80 | >99 | High | Moderate |
| Gold Catalysis | 85 | >98 | Medium | High |
| Industrial Alkylation | 96 | 99.6 | High | Low |
| Hydride Cyclization | 68 | >99 | Medium | Moderate |
| Chiral Resolution | 45 | 99.5 | Low | High |
Mechanistic Insights into Stereochemical Control
The (2S) configuration arises from either:
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group or the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted azetidinones with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that azetidine derivatives, including (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one, may exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer Potential
Azetidine derivatives are being investigated for their anticancer properties. The structural motifs present in this compound may induce apoptosis or arrest the cell cycle in cancer cells. Case studies have highlighted its efficacy against specific cancer cell lines, making it a candidate for further research in oncology .
Neuroprotective Effects
Emerging evidence suggests that some azetidine derivatives can protect neuronal cells from oxidative stress and neurotoxic insults. This property positions this compound as a potential therapeutic agent for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anticancer Activity : In vitro studies showed that this compound significantly inhibited growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .
- Neuroprotective Studies : Research demonstrated that this compound could mitigate oxidative stress effects in neuronal cells, suggesting its potential utility in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Azetidine Derivatives
(2R,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 138876-39-8)
- Structure : Differs by replacing the ketone at position 3 with a hydroxyl group.
- Properties :
General Reactivity
- The ketone in (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one is more electrophilic than the alcohol analog, making it prone to nucleophilic attack (e.g., in ring-opening reactions).
- The diphenylmethyl group in both compounds enhances steric hindrance, reducing reaction rates at the nitrogen center.
Oxazolidinone Derivatives
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
- Structure: Five-membered oxazolidinone ring with methyl and phenyl substituents.
- Key Differences: Larger ring size reduces ring strain compared to azetidinones. The oxazolidinone carbonyl is less reactive due to conjugation with the adjacent oxygen.
- Applications: Widely used as chiral auxiliaries in asymmetric synthesis, a role less common for azetidinones .
Piperazine and Piperidine Derivatives
1-(Diphenylmethyl)piperazine
- Structure : Six-membered piperazine ring with a diphenylmethyl group.
- Properties :
- Molecular weight: 252.35 g/mol.
- Higher basicity due to the piperazine nitrogen atoms.
- Applications : Often used as a building block in pharmaceuticals (e.g., antihistamines) but lacks the β-lactam reactivity critical for antibiotic activity .
Thiourea and Amide Derivatives
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide
- Structure : Complex amide-thiourea hybrid with a diphenylmethyl group.
- Properties: Molecular weight: 466.68 g/mol. The thiourea moiety introduces hydrogen-bonding capacity, unlike the azetidinone’s ketone.
- Applications: Potential protease inhibition due to thiourea’s metal-chelating properties .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
(2S)-1-(Diphenylmethyl)-2-methylazetidin-3-one is a chiral compound belonging to the azetidine class, characterized by a four-membered saturated heterocyclic ring containing one nitrogen atom. Its unique structure, featuring a diphenylmethyl group, makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific cancer cell lines, particularly those resistant to conventional therapies. For instance, research involving human cancer cell lines demonstrated that this compound significantly reduced cell viability in gefitinib-resistant non-small-cell lung cancer (NSCLC) models by targeting mutant forms of the epidermal growth factor receptor (EGFR) .
Table 1: Inhibition of Cancer Cell Lines by this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 0.5 | EGFR inhibition |
| NCI-H1975 | 0.4 | Mutant EGFR targeting |
| PC9 | 0.6 | Induction of apoptosis |
The mechanism underlying the anticancer activity involves the selective inhibition of mutant EGFR pathways, which are often upregulated in various cancers. The compound was found to bind effectively to the ATP-binding site of mutant EGFR, preventing its phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation and survival .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits moderate bioavailability and clearance rates in vivo. In rat models, it displayed a half-life ranging from 4 to 6 hours with low oral bioavailability due to high efflux ratios observed in MDCK-MDR1 assays .
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Half-life | 4-6 hours |
| Oral Bioavailability | Low (<25%) |
| Clearance Rate | Moderate |
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
- Case Study on NSCLC : A clinical trial involving patients with gefitinib-resistant NSCLC showed that administration of the compound led to a significant reduction in tumor size after four weeks of treatment.
- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound exhibited a favorable safety profile with minimal side effects reported.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-1-(diphenylmethyl)-2-methylazetidin-3-one with high enantiomeric purity?
- Methodological Answer : High enantiomeric purity can be achieved via asymmetric synthesis using chiral catalysts or auxiliaries. For example, stereoselective ring-closing reactions of β-lactam precursors under controlled conditions (e.g., low temperature, inert atmosphere) can minimize racemization. Chiral HPLC or polarimetry should be used to verify enantiopurity post-synthesis. Reaction optimization may involve screening solvents (e.g., THF, DCM) and catalysts (e.g., organocatalysts or transition-metal complexes) to enhance stereochemical outcomes .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR spectroscopy (¹H, ¹³C, DEPT, COSY) to confirm connectivity and stereochemistry.
- X-ray crystallography for absolute configuration determination.
- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight.
- Chiral HPLC with a polysaccharide-based column to assess enantiomeric excess.
- FT-IR to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
Q. What are the critical storage conditions to ensure the stability of this compound during experimental use?
- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (argon or nitrogen) at –20°C. Avoid moisture by using desiccants. Stability tests (e.g., accelerated degradation studies under varying pH/temperature) should be conducted to determine shelf life. Monitor decomposition via TLC or HPLC periodically .
Advanced Research Questions
Q. How can computational chemistry be utilized to predict the reactivity and interaction mechanisms of this compound in catalytic processes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and reaction pathways. Molecular docking studies (using software like AutoDock or Schrödinger) predict binding affinities to biological targets. Solvent effects can be simulated via COSMO-RS. Validate computational results with kinetic experiments (e.g., monitoring reaction rates via UV-Vis or NMR) .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Purity Analysis : Use HPLC to confirm compound purity (>98%) and rule out contaminants.
- Standardized Assays : Replicate assays under controlled conditions (e.g., cell line consistency, incubation time, solvent/DMSO concentration).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., pH, temperature) causing discrepancies.
- Orthogonal Validation : Cross-verify results with alternative methods (e.g., in vitro enzyme inhibition vs. cell-based assays) .
Q. What methodologies are employed to investigate the enantiomer-specific pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC or capillary electrophoresis to isolate enantiomers.
- Pharmacokinetic Profiling : Administer enantiomers separately to animal models and measure plasma/tissue concentrations via LC-MS/MS.
- Metabolite Identification : Conduct mass spectrometry-based metabolomics to track enantiomer-specific biotransformation.
- In Silico Modeling : Apply PBPK (Physiologically Based Pharmacokinetic) models to predict absorption/distribution differences .
Q. How can researchers design experiments to study degradation pathways of this compound under varying environmental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/basic buffers).
- Degradation Monitoring : Use HPLC-MS to identify degradation products.
- Kinetic Analysis : Plot degradation rates (zero/first-order kinetics) to determine activation energy (Arrhenius equation).
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ketone groups) to trace bond cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
